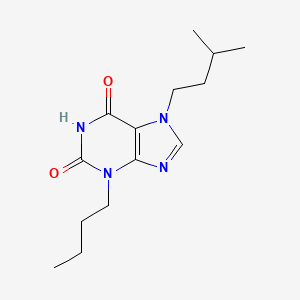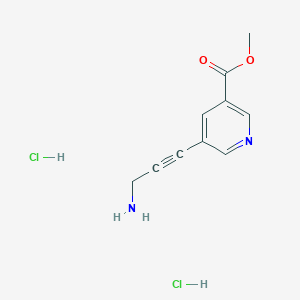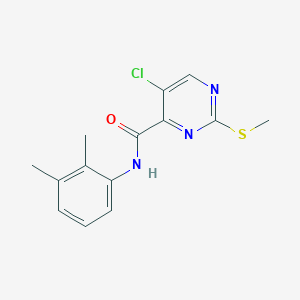![molecular formula C19H22IN3O2S B2478716 2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-19-5](/img/structure/B2478716.png)
2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H22IN3O2S and its molecular weight is 483.37. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide”:
Cancer Research
This compound has shown potential in cancer research, particularly in targeting specific cancer cell lines. Its structure allows it to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Studies have indicated its efficacy in reducing tumor growth and enhancing the effectiveness of existing chemotherapy agents .
Antimicrobial Activity
The unique chemical structure of this compound makes it a candidate for developing new antimicrobial agents. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. This application is crucial in the fight against antibiotic-resistant bacteria .
Neuroprotective Agents
Research has explored the neuroprotective properties of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in preclinical studies. It works by modulating the inflammatory response at the molecular level, which could be beneficial in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Research
In cardiovascular research, this compound has been investigated for its potential to protect cardiac cells from ischemic damage. Its ability to modulate oxidative stress and apoptosis pathways makes it a promising candidate for developing treatments for heart diseases .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. It can be incorporated into nanoparticles or other delivery vehicles to enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in cancer therapy and chronic disease management .
Photodynamic Therapy
This compound has been studied for its potential use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it a promising candidate for this therapy .
Biochemical Probes
Due to its unique structure, this compound can be used as a biochemical probe to study various biological processes. It can help in understanding the mechanisms of enzyme action, protein interactions, and cellular signaling pathways .
Eigenschaften
IUPAC Name |
2-[(2-iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN3O2S/c1-18(2)9-11-13(15(21)24)17(26-14(11)19(3,4)23-18)22-16(25)10-7-5-6-8-12(10)20/h5-8,23H,9H2,1-4H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSMBSXKPYNEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)
![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)

![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)
![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)
![N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2478650.png)


![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2478654.png)